Vasopressin Dimer (parallel) (TFA)

Description

BenchChem offers high-quality Vasopressin Dimer (parallel) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasopressin Dimer (parallel) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C94H131F3N30O26S4 |

|---|---|

Molecular Weight |

2282.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |

InChI Key |

JVVFTLNREBMXRN-SMPGYXRPSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Vasopressin Dimer (parallel) (TFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of the parallel vasopressin dimer, presented as its trifluoroacetic acid (TFA) salt. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced pharmacological properties of vasopressin analogs.

Chemical Structure and Properties

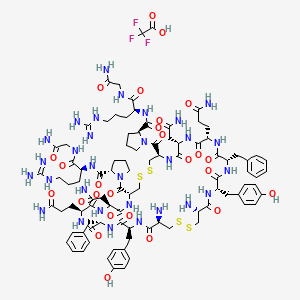

The vasopressin dimer (parallel) is a synthetic analog of the endogenous neuropeptide hormone arginine vasopressin (AVP). In this parallel configuration, two vasopressin monomers are linked by two intermolecular disulfide bridges between their corresponding cysteine residues (Cys1-Cys1' and Cys6-Cys6'). The trifluoroacetate anion (TFA) is commonly associated with the peptide as a counterion, a remnant of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).

Molecular Details

| Property | Value |

| Molecular Formula | C₉₄H₁₃₁F₃N₃₀O₂₆S₄ |

| Molecular Weight | 2282.49 g/mol |

| Sequence | H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ |

| Disulfide Bridges | Cys1-Cys1', Cys6-Cys6' |

| Appearance | Off-white Lyophilized Powder |

Synthesis and Purification

The synthesis of the parallel vasopressin dimer is a multi-step process that relies on solid-phase peptide synthesis (SPPS) with a carefully designed strategy for directed disulfide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis

A detailed, step-by-step protocol for the solid-phase synthesis of a vasopressin analog is outlined below. The synthesis of the parallel dimer requires the use of orthogonal cysteine-protecting groups to control the formation of the intermolecular disulfide bonds.

Materials:

-

Fmoc-Rink Amide resin

-

Protected Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH)

-

Coupling reagents (e.g., HBTU, DIEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HBTU in the presence of DIEA.

-

Chain Elongation: Perform sequential coupling of the remaining amino acids according to the vasopressin sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH at position 6 and Fmoc-Cys(Acm)-OH at position 1.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.

-

Cleavage from Resin: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups (except for the Acm group on Cys1) using a cleavage cocktail.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification of Monomer: Purify the crude peptide monomer by preparative RP-HPLC.

-

First Disulfide Bond Formation (Intermolecular Cys6-Cys6'):

-

Dissolve the purified monomer in an aqueous buffer.

-

Induce oxidative folding to form the intermolecular disulfide bond between the Cys6 residues of two monomers. This can be achieved by air oxidation or by using an oxidizing agent.

-

-

Purification of the Single-Bridged Dimer: Purify the resulting dimer with a single disulfide bridge by preparative RP-HPLC.

-

Second Disulfide Bond Formation (Intermolecular Cys1-Cys1'):

-

Remove the Acm protecting groups from the Cys1 residues using a reagent such as iodine.

-

This will lead to the spontaneous formation of the second intermolecular disulfide bond.

-

-

Final Purification: Purify the final parallel vasopressin dimer by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

Characterization Data

The identity and purity of the synthesized parallel vasopressin dimer are confirmed using a combination of analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the final product. A typical analysis would involve a C18 column with a gradient of acetonitrile in water, with both solvents containing 0.1% TFA.

While a specific data table for the parallel dimer is not publicly available, a purity of >95% is generally expected for research-grade synthetic peptides.

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the parallel dimer.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 2283.5 |

Note: The observed m/z may vary depending on the charge state of the ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to provide detailed structural information about the dimer in solution. However, obtaining and interpreting NMR data for a molecule of this size and complexity can be challenging.

A specific 1H NMR data table for the parallel vasopressin dimer is not publicly available in the searched literature.

Biological Activity and Signaling Pathways

The parallel vasopressin dimer, like the native hormone, exerts its biological effects by binding to and activating vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs). The dimerization can influence the potency and selectivity of the ligand for these receptors.[1]

Receptor Binding Affinity

The binding affinity of the parallel vasopressin dimer for its receptors is a key determinant of its biological activity. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Signaling Pathways

The activation of vasopressin receptors by the parallel dimer initiates intracellular signaling cascades. The primary pathways for the V1a and V2 receptors are depicted below.

Caption: V1a receptor signaling pathway.

Caption: V2 receptor signaling pathway.

Conclusion

The parallel vasopressin dimer is a synthetically accessible molecule with interesting pharmacological properties stemming from its unique dimeric structure. This guide has provided an overview of its chemical properties, a detailed protocol for its synthesis, and a description of its biological context, including its interaction with vasopressin receptors and the subsequent signaling pathways. Further research into the quantitative aspects of its receptor binding and functional activity will be crucial for fully elucidating its therapeutic potential.

References

Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of Vasopressin Dimer (parallel) (TFA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of the parallel dimer of vasopressin, trifluoroacetate salt (Vasopressin Dimer (parallel) (TFA)). Dimerization of neuropeptides represents a promising strategy for modulating their pharmacological properties. This document details the receptor binding, signaling pathways, and functional activity of this synthetic analog. Quantitative data from key studies are presented in a structured format for comparative analysis. Furthermore, detailed experimental protocols for pertinent assays are provided to facilitate further research and development in this area.

Introduction

Vasopressin (VP), a nonapeptide hormone, plays a critical role in regulating water homeostasis, blood pressure, and social behaviors through its interaction with a family of G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors (V1aR, V1bR, V2R). It also exhibits cross-reactivity with the structurally related oxytocin receptor (OTR). The therapeutic potential of vasopressin analogs has driven extensive research into novel modifications, including dimerization. The parallel vasopressin dimer is a synthetic construct where two vasopressin monomers are linked in a parallel orientation. This guide focuses on the mechanism by which this dimeric ligand activates its target receptors and the downstream cellular signaling cascades.

Receptor Binding and Functional Potency

The parallel vasopressin dimer has been shown to be a potent agonist at all four vasopressin/oxytocin receptor subtypes.[1][2] Pharmacological studies have demonstrated that despite the significant structural modification of dimerization, the parallel dimer retains the ability to activate these receptors, albeit with a moderately reduced potency compared to the native vasopressin monomer.[1]

Quantitative Agonist Potency (EC50) and Maximum Efficacy (Emax)

The functional potency and efficacy of the parallel vasopressin dimer have been characterized using second messenger assays. For the V1a, V1b, and OTR, which couple to the Gq pathway, inositol monophosphate (IP-1) accumulation assays are utilized. For the V2R, which couples to the Gs pathway, cyclic adenosine monophosphate (cAMP) assays are employed. The following table summarizes the key quantitative data from these functional assays.

| Compound | Receptor | EC50 (nM) | Emax (% of Vasopressin) |

| Vasopressin Dimer (parallel) | V1aR | 15 | 100 |

| V1bR | 23 | 100 | |

| V2R | 6.8 | 100 | |

| OTR | 59 | 100 | |

| Vasopressin (Monomer) | V1aR | 1.1 | 100 |

| V1bR | 1.5 | 100 | |

| V2R | 0.4 | 100 | |

| OTR | 4.1 | 100 |

Data sourced from Dekan Z, et al. Chem Sci. 2021.[1]

Signaling Pathways

The mechanism of action of the parallel vasopressin dimer is dictated by the signaling cascades associated with its target receptors. Activation of V1aR, V1bR, and OTR initiates the Gq pathway, while V2R activation triggers the Gs pathway. It is hypothesized that receptor activation occurs through the interaction of a single monomeric unit of the dimer with the receptor binding pocket.[1]

Gq Signaling Pathway (V1aR, V1bR, OTR)

Upon binding of the parallel vasopressin dimer to V1aR, V1bR, or OTR, the Gq alpha subunit of the associated heterotrimeric G protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in physiological responses such as vasoconstriction and smooth muscle contraction.[3]

Gs Signaling Pathway (V2R)

Activation of the V2 receptor by the parallel vasopressin dimer leads to the stimulation of the Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA). PKA then phosphorylates various downstream substrates, including aquaporin-2 (AQP2) water channels in the collecting ducts of the kidney. This phosphorylation promotes the translocation of AQP2 to the apical membrane, increasing water reabsorption.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the parallel vasopressin dimer.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression of vasopressin/oxytocin receptors, HEK293 cells are seeded in 96-well plates and transfected with the appropriate receptor-encoding plasmid using a suitable transfection reagent (e.g., FuGENE HD) according to the manufacturer's protocol. Cells are typically cultured for 24-48 hours post-transfection before being used in assays.

Inositol Monophosphate (IP-1) Accumulation Assay (for V1aR, V1bR, OTR)

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

-

Assay Kit: IP-One HTRF Assay Kit (Cisbio).

-

Procedure:

-

Transfected HEK293 cells in a 96-well plate are washed and equilibrated in stimulation buffer (e.g., HBSS containing 20 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, and 50 mM LiCl).

-

Cells are stimulated with various concentrations of the parallel vasopressin dimer or control compounds for a defined period (e.g., 60 minutes) at 37°C.

-

The stimulation is terminated by adding the lysis buffer provided in the kit, which also contains the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

-

The plate is incubated at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).

-

The ratio of the emission signals is calculated and used to determine the concentration of IP-1 based on a standard curve.

-

References

- 1. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Biological Activity of Parallel Vasopressin Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin (VP), a cyclic nonapeptide hormone, plays a crucial role in regulating a wide array of physiological processes through its interaction with three G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The diverse functions of vasopressin, ranging from water homeostasis and blood pressure control to social behavior, have made its receptors attractive targets for therapeutic intervention. A novel strategy to modulate the pharmacological properties of neuropeptides like vasopressin is through dimerization. This technical guide provides an in-depth overview of the biological activity of parallel vasopressin dimers, focusing on their synthesis, receptor binding, signaling pathways, and potential physiological implications. The information presented is primarily based on the findings of Dekan et al. (2021), a seminal study in this area.[1]

Data Presentation: Quantitative Analysis of Parallel Vasopressin Dimer Activity

The biological activity of parallel vasopressin dimer ((VP)₂) has been quantitatively assessed through in vitro pharmacological assays. The data, summarized in the tables below, provides a comparative analysis of the potency (EC₅₀) and binding affinity (Kᵢ) of the parallel dimer against the monomeric vasopressin and other related dimeric constructs at the human V1a, V1b, V2, and oxytocin (OT) receptors.

| Compound | hV1aR EC₅₀ (nM) | hV1aR Kᵢ (nM) |

| Vasopressin (VP) | 1.3 | 1.0 |

| Parallel (VP)₂ | 8.0 | 6.2 |

| Antiparallel (VP)₂ | 6.5 | 5.5 |

Table 1: Potency and binding affinity at the human V1a receptor. Data sourced from Dekan et al. (2021) supplementary information.

| Compound | hV1bR EC₅₀ (nM) | hV1bR Kᵢ (nM) |

| Vasopressin (VP) | 0.9 | 0.7 |

| Parallel (VP)₂ | 4.8 | 3.9 |

| Antiparallel (VP)₂ | 4.1 | 3.3 |

Table 2: Potency and binding affinity at the human V1b receptor. Data sourced from Dekan et al. (2021) supplementary information.

| Compound | hV2R EC₅₀ (nM) | hV2R Kᵢ (nM) |

| Vasopressin (VP) | 0.4 | 0.3 |

| Parallel (VP)₂ | 2.9 | 2.1 |

| Antiparallel (VP)₂ | 2.5 | 1.8 |

Table 3: Potency and binding affinity at the human V2 receptor. Data sourced from Dekan et al. (2021) supplementary information.

| Compound | hOTR EC₅₀ (nM) | hOTR Kᵢ (nM) |

| Oxytocin (OT) | 1.1 | 0.9 |

| Vasopressin (VP) | 25 | 20 |

| Parallel (VP)₂ | 125 | 100 |

| Antiparallel (VP)₂ | 110 | 90 |

Table 4: Potency and binding affinity at the human Oxytocin receptor. Data sourced from Dekan et al. (2021) supplementary information.

The data reveals that the parallel vasopressin dimer retains nanomolar potency at all vasopressin receptor subtypes, with only a slight reduction compared to the monomeric form.[1] This suggests that the dimerization does not significantly hinder the interaction with the receptor binding pocket.

Experimental Protocols

Synthesis of Parallel Vasopressin Dimer

The synthesis of parallel vasopressin dimers is achieved through a regioselective strategy utilizing solid-phase peptide synthesis (SPPS) and orthogonal cysteine protecting groups.[1]

1. Solid-Phase Peptide Synthesis (SPPS):

-

The linear peptide chain of vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) is assembled on a Rink amide resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Orthogonal protecting groups are used for the two cysteine residues. For the synthesis of a parallel dimer, one cysteine is protected with an acid-labile group (e.g., Trityl, Trt) and the other with a group that is stable to the final cleavage conditions but can be removed selectively (e.g., Acetamidomethyl, Acm).

2. Cleavage and Deprotection:

-

The peptide is cleaved from the resin and the acid-labile protecting groups (including the Trt group on one Cys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

3. Formation of the First Interchain Disulfide Bond:

-

The crude peptide with one free thiol (from the deprotected Cys) and one Acm-protected Cys is dissolved in a solution of 6 M guanidine hydrochloride (GdnHCl) and 0.2 M ammonium bicarbonate (NH₄HCO₃) at pH 8.2.

-

The solution is stirred in the presence of air for approximately 72 hours to facilitate the formation of the first intermolecular disulfide bond, yielding the parallel dimer with two remaining Acm-protected cysteines.

-

The progress of the reaction is monitored by analytical HPLC and ESI-MS.

-

The desired product is purified by preparative reverse-phase HPLC.

4. Formation of the Second Interchain Disulfide Bond:

-

The purified parallel dimer with two Acm-protected cysteines is dissolved in an aqueous solution of 20 mM HCl and 80% methanol.

-

A solution of iodine (I₂) in methanol (approximately 10 equivalents) is added, and the mixture is stirred for about 1 hour to facilitate the formation of the second intermolecular disulfide bond.

-

The reaction is monitored by analytical HPLC and ESI-MS.

-

Upon completion, the reaction is quenched by the addition of ascorbic acid.

-

The final parallel vasopressin dimer is purified by preparative reverse-phase HPLC.

Caption: Workflow for the synthesis of parallel vasopressin dimer.

Receptor Binding Assays

Radioligand displacement assays are employed to determine the binding affinity (Kᵢ) of the parallel vasopressin dimer for its receptors.

1. Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human vasopressin receptors (V1aR, V1bR, V2R) or the oxytocin receptor (OTR) are cultured to confluence.

-

Cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin for V1aR, V1bR, and V2R; [³H]-Oxytocin for OTR) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (parallel vasopressin dimer or vasopressin monomer) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Mobilization

The functional activity of the parallel vasopressin dimer at Gq-coupled receptors (V1aR and V1bR) is assessed by measuring intracellular calcium mobilization using a Fluorescent Imaging Plate Reader (FLIPR).

1. Cell Culture and Dye Loading:

-

CHO-K1 cells stably expressing the human V1a or V1b receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

2. Compound Addition and Fluorescence Measurement:

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of the parallel vasopressin dimer are automatically added to the wells.

-

The fluorescence intensity is measured kinetically for a set period (e.g., 180 seconds) to detect changes in intracellular calcium levels.

3. Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

The dose-response curves are generated by plotting ΔRFU against the logarithm of the compound concentration.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.

Caption: Workflow for a calcium mobilization assay using FLIPR.

Signaling Pathways

The parallel vasopressin dimer activates the same downstream signaling pathways as the monomeric vasopressin, consistent with its interaction with the same receptor subtypes.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are coupled to the Gq/11 family of G proteins. Upon activation by the parallel vasopressin dimer, a signaling cascade is initiated, leading to an increase in intracellular calcium.

Caption: V1a/V1b receptor signaling cascade.

V2 Receptor Signaling

The V2 receptor is coupled to the Gs family of G proteins. Activation of the V2 receptor by the parallel vasopressin dimer leads to the production of cyclic AMP (cAMP), a key second messenger.

Caption: V2 receptor signaling cascade.

In Vivo Biological Activity

Currently, there is a lack of publicly available in vivo studies specifically investigating the pharmacokinetics and pharmacodynamics of the parallel vasopressin dimer. However, research on dimeric analogues of the related neuropeptide oxytocin has shown that dimerization can lead to more protracted and longer-lasting in vivo activity compared to the monomeric form.[2] This suggests that parallel vasopressin dimers may also exhibit altered pharmacokinetic profiles, potentially leading to a longer duration of action in vivo. Further research is warranted to explore the in vivo effects of parallel vasopressin dimers on physiological parameters such as blood pressure, water retention, and social behaviors.

Conclusion

The parallel vasopressin dimer represents a promising modification of the native vasopressin peptide. It retains potent agonist activity at all vasopressin receptor subtypes, activating the canonical Gq/PLC/Ca²⁺ and Gs/AC/cAMP signaling pathways. The synthetic accessibility of this dimer, coupled with the potential for altered in vivo pharmacokinetics, makes it a valuable tool for further research into the structure-activity relationships of vasopressin receptor ligands. For drug development professionals, the concept of dimerization offers a novel avenue for modulating the pharmacological properties of neuropeptides to develop therapeutics with improved efficacy and duration of action. Future in vivo studies are essential to fully elucidate the therapeutic potential of parallel vasopressin dimers.

References

- 1. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]

Unraveling the Physiological Functions of Parallel Vasopressin Dimer (TFA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological functions of the parallel dimer of vasopressin, presented as its trifluoroacetic acid (TFA) salt. Vasopressin, a key neuropeptide in human physiology, and its analogs are subjects of intense research due to their diverse roles in regulating osmotic balance, blood pressure, and social behaviors. The dimerization of vasopressin represents a novel strategy to modulate its pharmacological properties, offering potential avenues for the development of new therapeutics. This document summarizes the current understanding of the parallel vasopressin dimer's receptor activation, signaling pathways, and the experimental methodologies used for its characterization. A critical consideration for researchers is the potential impact of the TFA counter-ion on experimental outcomes, a factor that will be addressed herein.

Receptor Activation and Potency

The parallel vasopressin dimer has been shown to activate all four receptors of the vasopressin and oxytocin family: the vasopressin V1a, V1b, and V2 receptors (V1aR, V1bR, V2R), and the oxytocin receptor (OTR).[1] Pharmacological studies have demonstrated that this synthetic dimer retains nanomolar potency across these G protein-coupled receptors (GPCRs).[2][3][4]

The following table summarizes the quantitative data on the potency of the parallel vasopressin dimer at each of the four receptor subtypes, as reported in the literature.

| Ligand | Receptor | EC50 (nM) |

| Vasopressin Dimer (parallel) | hV1aR | 1.8 ± 0.4 |

| hV1bR | 3.2 ± 0.6 | |

| hV2R | 0.9 ± 0.2 | |

| hOTR | 15 ± 3 | |

| h - human |

Table 1: Potency (EC50 values) of parallel vasopressin dimer at human vasopressin and oxytocin receptors. Data extracted from Dekan Z, et al. Chem Sci. 2021.

Signaling Pathways

The physiological effects of the parallel vasopressin dimer are mediated through the activation of distinct intracellular signaling cascades upon binding to its cognate receptors.

V1a and V1b Receptor Signaling

Activation of the V1a and V1b receptors by the parallel vasopressin dimer initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation.

V2 Receptor Signaling

The V2 receptor, upon activation by the parallel vasopressin dimer, couples to the Gs protein. This stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets. The canonical V2R-mediated response is the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.

Oxytocin Receptor Signaling

Similar to the V1 receptors, the oxytocin receptor (OTR) primarily couples to Gq/11 proteins. Activation by the parallel vasopressin dimer initiates the PLC-IP3/DAG pathway, leading to an increase in intracellular calcium. This signaling is crucial for uterine contractions during labor and milk ejection during lactation.

Experimental Protocols

The characterization of the parallel vasopressin dimer's activity at its target receptors typically involves cell-based functional assays that measure the downstream consequences of receptor activation.

Calcium Mobilization Assay (for V1aR, V1bR, and OTR)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured over time.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human V1aR, V1bR, or OTR are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of the parallel vasopressin dimer.

-

Data Acquisition: Fluorescence intensity is monitored kinetically immediately after compound addition.

-

Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Accumulation Assay (for V2R)

This assay quantifies the production of cyclic AMP following the activation of Gs-coupled receptors.

Principle: Cells expressing the V2 receptor are stimulated with the agonist, leading to an increase in intracellular cAMP. The accumulated cAMP is then detected using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the human V2R are cultured and seeded into 96- or 384-well plates.

-

Stimulation: The cells are treated with varying concentrations of the parallel vasopressin dimer in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and Detection: After an incubation period, the cells are lysed, and the cAMP concentration in the lysate is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The signal (e.g., HTRF ratio or luminescence) is converted to cAMP concentration using a standard curve. The cAMP concentration is then plotted against the logarithm of the agonist concentration to determine the EC50 value.

The Influence of Trifluoroacetic Acid (TFA)

It is crucial for researchers to be aware that synthetic peptides, including the parallel vasopressin dimer, are often supplied as TFA salts. Trifluoroacetic acid is commonly used in the final cleavage and purification steps of solid-phase peptide synthesis. Residual TFA in the peptide preparation can have unintended biological effects and may interfere with experimental results.

Potential Effects of TFA:

-

Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability and proliferation in cell-based assays.

-

Alteration of pH: The acidic nature of TFA can lower the pH of stock solutions and assay buffers, which may impact peptide conformation and receptor-ligand interactions.

-

Direct Biological Activity: There is evidence to suggest that TFA can have its own biological effects, which could confound the interpretation of data attributed solely to the peptide of interest.

Recommendations for Researchers:

-

Quantify TFA Content: Whenever possible, the TFA content of the peptide sample should be determined.

-

Salt Exchange: For sensitive in vitro and in vivo experiments, it is advisable to perform a salt exchange procedure to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.

-

Appropriate Controls: Include vehicle controls that account for the presence of TFA at concentrations equivalent to those in the experimental conditions.

-

Careful Data Interpretation: Be mindful of the potential for TFA to influence experimental outcomes when interpreting results.

Conclusion

The parallel dimer of vasopressin is a potent agonist at all four vasopressin and oxytocin receptor subtypes, activating distinct G protein-coupled signaling pathways. This technical guide has provided a comprehensive overview of its physiological functions, including quantitative potency data, detailed signaling cascades, and the experimental protocols used for its characterization. For researchers in pharmacology and drug development, understanding the nuances of this dimeric ligand, including the potential confounding effects of the TFA counter-ion, is essential for advancing our knowledge of the vasopressin system and for the rational design of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Critical Role of Intermolecular Disulfide Bonds in the Stability of Vasopressin Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin, a nonapeptide hormone, plays a pivotal role in regulating water homeostasis, blood pressure, and social behaviors. Its structure is characterized by a six-amino-acid ring formed by an intramolecular disulfide bond between cysteine residues at positions 1 and 6, and a three-amino-acid C-terminal tail. Beyond its monomeric form, vasopressin can form dimers through intermolecular disulfide bridges, a structural modification that significantly influences its pharmacological properties and stability. This technical guide provides an in-depth exploration of the role of these intermolecular disulfide bonds in the stability of vasopressin dimers, offering detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

The Structural Basis of Vasopressin Dimerization

Vasopressin monomers can dimerize through the formation of two intermolecular disulfide bonds, leading to either parallel or antiparallel arrangements of the peptide chains. In the parallel dimer, the Cys1 of one monomer is linked to the Cys1 of the second monomer, and Cys6 is linked to Cys6. In the antiparallel dimer, the Cys1 of one monomer is linked to the Cys6 of the other, and vice versa. These distinct structural arrangements have been shown to influence receptor activation and selectivity.[1]

Quantitative Analysis of Dimer Stability

While direct experimental thermodynamic stability data such as melting temperatures (Tm) or Gibbs free energy of unfolding (ΔG) for vasopressin dimers are not extensively available in the current literature, computational studies on vasopressin analogs provide valuable insights into their conformational stability. A study on dVDAVP, a vasopressin analog, calculated the conformational energies for its parallel and antiparallel homodimers.[1]

| Dimer Configuration | Calculated Conformational Energy (kJ/mol) |

| Parallel dVDAVP Dimer | -2364 |

| Antiparallel dVDAVP Dimer | -4501 |

| Data sourced from Dekan et al. (2021).[1] |

The considerably lower conformational energy of the antiparallel homodimer suggests it is an energetically more favorable and thus more stable conformation compared to the parallel dimer.[1] This energetic preference may also explain the spontaneous formation of the antiparallel dimer during undirected folding events.[1]

Experimental Protocols

A comprehensive understanding of vasopressin dimer stability necessitates robust experimental methodologies for their synthesis, purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS) of Vasopressin Dimers

The synthesis of vasopressin dimers is achieved through solid-phase peptide synthesis, a well-established method for producing peptides.

Protocol:

-

Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of C-terminally amidated peptides.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. For the synthesis of parallel and antiparallel dimers, orthogonal cysteine-protecting groups (e.g., Trt, Acm) are employed to direct the specific formation of intermolecular disulfide bonds.

-

Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Disulfide Bond Formation:

-

For Parallel Dimers: Oxidize the thiol groups of two identical peptide chains in solution under conditions that favor intermolecular disulfide bond formation.

-

For Antiparallel Dimers: Utilize a strategy involving two different orthogonally protected peptide chains that are then linked through sequential disulfide bond formation.

-

-

Purification: Purify the crude dimer product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis Workflow for Vasopressin Dimers.

Purification and Characterization by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

-

Detection: UV detection at 220 nm and 280 nm.

-

Procedure: The crude peptide is dissolved in the initial mobile phase conditions and injected onto the column. The gradient is run to separate the dimer from monomers and other impurities. Fractions are collected and analyzed for purity.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: The molecular weight of the purified dimer is confirmed by MS. Tandem MS (MS/MS) can be used to verify the amino acid sequence and disulfide bond connectivity.

Experimental Workflow for Vasopressin Dimer Analysis.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and proteins in solution.

Protocol:

-

Sample Preparation: Prepare solutions of the vasopressin monomer and dimer in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Peptide concentrations are typically in the micromolar range.[1]

-

Data Acquisition: Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Data Analysis: The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. The CD spectra of parallel and antiparallel dVDAVP homodimers show distinct differences, with the parallel dimer exhibiting characteristics of a β-turn structure and the antiparallel dimer resembling an antiparallel β-strand.[1]

Vasopressin Signaling Pathways

The biological effects of vasopressin and its dimers are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors.

V1a Receptor Signaling

The V1a receptor is coupled to the Gq/11 family of G proteins.[2][3][4] Activation of the V1a receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade is crucial for vasoconstriction, glycogenolysis, and platelet aggregation.[4]

Vasopressin V1a Receptor Signaling Pathway.

V2 Receptor Signaling

The V2 receptor is primarily coupled to the Gs family of G proteins.[6][7] Upon activation, the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.[7] In the kidney, this pathway leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, promoting water reabsorption.[7]

Vasopressin V2 Receptor Signaling Pathway.

Conclusion

The formation of intermolecular disulfide bonds is a critical factor in the dimerization of vasopressin, leading to distinct parallel and antiparallel structures with differing stabilities and pharmacological activities. While direct experimental thermodynamic data on vasopressin dimer stability remains an area for further investigation, computational studies suggest that the antiparallel conformation is energetically more favorable. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of vasopressin dimers, enabling further research into their structure-function relationships. A thorough understanding of the role of disulfide bonds in vasopressin dimer stability is essential for the rational design of novel vasopressin analogs with tailored therapeutic profiles for a range of clinical applications.

References

- 1. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]

- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Vasopressin Dimer (parallel) (TFA) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin, a nine-amino acid neuropeptide, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors through its interaction with V1a, V1b, and V2 receptors (V1aR, V1bR, V2R).[1][2] The V2 receptor, predominantly expressed in the kidney, is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3][4] This signaling cascade is a primary target for therapeutic intervention in conditions like diabetes insipidus.[1][4]

Synthetic peptides, including vasopressin analogs and dimers, are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[5][6] Consequently, these peptides are typically supplied as TFA salts. It is critical for researchers to be aware that residual TFA can interfere with cell-based assays, potentially inhibiting or stimulating cell proliferation and leading to experimental variability.[5][6][7] Therefore, careful consideration and appropriate controls are necessary when evaluating the activity of peptides like Vasopressin Dimer (parallel) (TFA).

These application notes provide an overview of the signaling pathways activated by Vasopressin Dimer (parallel) (TFA), protocols for conducting cell-based assays to quantify its activity, and a summary of expected quantitative data.

Signaling Pathway

Vasopressin Dimer (parallel) is a synthetic analog of vasopressin and is expected to activate vasopressin receptors. The primary pathway for the V2 receptor involves the elevation of intracellular cAMP.

Figure 1: Simplified signaling pathway of Vasopressin V2 receptor activation.

Data Presentation

The activity of vasopressin dimers has been evaluated in cell-based assays measuring secondary messenger accumulation (cAMP for V2R and IP-1 for V1aR, V1bR, and OTR). The following table summarizes the potency (EC50) and efficacy (Emax) of a vasopressin parallel homodimer compared to the native vasopressin peptide.[8]

| Compound | Receptor | EC50 (nM) | Emax (%) |

| Vasopressin (VP) | V1aR | 0.4 ± 0.1 | 100 ± 4 |

| V1bR | 0.5 ± 0.1 | 100 ± 5 | |

| V2R | 0.2 ± 0.0 | 100 ± 2 | |

| OTR | 2.5 ± 0.5 | 100 ± 7 | |

| (VP)2 parallel | V1aR | 2.9 ± 0.7 | 102 ± 5 |

| V1bR | 3.2 ± 0.6 | 102 ± 6 | |

| V2R | 2.9 ± 0.6 | 100 ± 3 | |

| OTR | 16 ± 3.0 | 100 ± 8 |

Data adapted from Koehbach et al., Chemical Science, 2021.[8]

Experimental Protocols

The following protocols describe common cell-based assays for quantifying the activity of Vasopressin Dimer (parallel) (TFA) at the V2 receptor.

cAMP Measurement Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to V2 receptor activation.

Experimental Workflow:

Figure 2: General workflow for a cAMP measurement assay.

Materials:

-

Cell Line: A mammalian cell line stably expressing the human V2 vasopressin receptor (e.g., HEK293-V2R, CHO-V2R).[3][9]

-

Culture Medium: As recommended for the specific cell line.

-

Assay Plate: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.

-

Vasopressin Dimer (parallel) (TFA): Stock solution prepared in a suitable solvent (e.g., sterile water or DMSO).

-

Reference Agonist: Arginine Vasopressin (AVP) for comparison.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, luminescence, or fluorescence-based).

Procedure:

-

Cell Plating:

-

Harvest and count the V2R-expressing cells.

-

Seed the cells into the assay plate at a predetermined density and allow them to adhere and grow overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of Vasopressin Dimer (parallel) (TFA) and the reference agonist (AVP).

-

Perform serial dilutions in the assay buffer to create a range of concentrations for generating a dose-response curve.

-

-

Assay Performance:

-

On the day of the assay, remove the culture medium from the cells.

-

Wash the cells gently with assay buffer.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Add the diluted Vasopressin Dimer (parallel) (TFA) or reference agonist to the wells. Include a vehicle control (buffer with no compound).

-

Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the response (e.g., fluorescence signal) against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP signaling.

Materials:

-

Cell Line: A mammalian cell line co-expressing the human V2 receptor and a luciferase reporter gene under the control of a cAMP response element (CRE).[1][4]

-

Culture Medium and Assay Plate: As described for the cAMP assay.

-

Vasopressin Dimer (parallel) (TFA) and Reference Agonist.

-

Luciferase Detection Reagent: Commercially available.

Procedure:

-

Cell Plating and Compound Preparation: Follow the same steps as in the cAMP assay.

-

Assay Performance:

-

Remove the culture medium from the cells.

-

Add fresh medium or assay buffer.

-

Add the diluted Vasopressin Dimer (parallel) (TFA) or reference agonist to the wells.

-

Incubate for a longer period than the cAMP assay (e.g., 3-6 hours) to allow for gene transcription and protein expression.

-

-

Detection:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase detection reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Analyze the data as described for the cAMP assay to determine EC50 and Emax values.

-

Important Considerations

-

TFA Control: Due to the potential for TFA to affect cell viability and proliferation, it is advisable to include a TFA control in the assay.[6][7] This can be done by preparing a solution of TFA in the assay buffer at concentrations equivalent to those present in the highest concentrations of the peptide being tested.

-

Solubility: Ensure that the Vasopressin Dimer (parallel) (TFA) is fully dissolved in the chosen solvent before preparing dilutions.

-

Assay Validation: The assay should be validated using a known V2 receptor agonist, such as Arginine Vasopressin, to ensure proper performance.[3]

-

Cell Health: Monitor cell morphology and viability throughout the experiment to ensure that the observed effects are due to receptor activation and not cytotoxicity.

-

Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins, which can cause an immune response in cells.[5] Using endotoxin-free reagents and peptides is recommended for immunological assays.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Antidiuretic action of vasopressin: quantitative aspects and interaction between V1a and V2 receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. caymanchem.com [caymanchem.com]

- 5. genscript.com [genscript.com]

- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]

- 9. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: Radioligand Binding Assay for Vasopressin Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin, a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its actions are mediated through three main G protein-coupled receptors (GPCRs): V1a, V1b, and V2. Recent research has explored the pharmacological properties of vasopressin dimers, which consist of two vasopressin monomers linked together. These dimers, existing in parallel and antiparallel conformations, have been shown to potently activate vasopressin receptors, sometimes with altered selectivity compared to the monomeric form.[1] Understanding the binding characteristics of these dimers is essential for the development of novel therapeutics targeting the vasopressin system.

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of vasopressin dimers with their receptors. It includes methodologies for membrane preparation, saturation binding assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the binding affinity (Ki) of unlabeled vasopressin dimers.

Signaling Pathways of Vasopressin Receptors

Vasopressin receptors couple to different G protein signaling pathways to elicit their physiological effects. The V1a and V1b receptors primarily couple to Gq proteins, while the V2 receptor couples to Gs proteins.[2][3]

V1a and V1b Receptor Signaling (Gq Pathway)

Activation of V1a and V1b receptors leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[4][5][6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to mediate cellular responses such as vasoconstriction and platelet aggregation.[3][5]

Caption: Gq protein-coupled signaling pathway for V1a/V1b vasopressin receptors.

V2 Receptor Signaling (Gs Pathway)

Upon binding of vasopressin or its dimers to the V2 receptor, the Gs alpha subunit is activated.[2][3] This subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[5][8] cAMP acts as a second messenger and activates protein kinase A (PKA).[5][8] PKA proceeds to phosphorylate various intracellular proteins, including aquaporin-2 (AQP2) water channels in the kidney's collecting duct cells.[8] This phosphorylation promotes the translocation of AQP2 to the apical membrane, increasing water reabsorption.[2][8]

Caption: Gs protein-coupled signaling pathway for the V2 vasopressin receptor.

Experimental Workflow

The overall workflow for characterizing the binding of vasopressin dimers involves membrane preparation, determination of radioligand binding characteristics through saturation assays, and finally, assessing the affinity of the dimers using competition binding assays.

Caption: Overall experimental workflow for radioligand binding assays.

Data Presentation: Binding Affinities

The binding affinities (Ki) of vasopressin and its dimers for the human vasopressin receptors (V1aR, V1bR, V2R) and the oxytocin receptor (OTR) are summarized below. Data are presented as the mean ± SEM.

| Ligand | hV1aR Ki (nM) | hV1bR Ki (nM) | hV2R Ki (nM) | hOTR Ki (nM) |

| dVDAVP (monomer) | 16.5 ± 1.2 | 1.4 ± 0.2 | 1.8 ± 0.5 | 224 ± 96 |

| ap(dVDAVP)2 (antiparallel dimer) | 53.4 ± 35.5 | 4.4 ± 1.2 | 8.6 ± 8.2 | 1093 ± 351 |

| p(dVDAVP)2 (parallel dimer) | 76.0 ± 41.7 | 3.3 ± 0.4 | 4.2 ± 1.1 | 744 ± 285 |

Data adapted from Dekan et al., Chem. Sci., 2021, 12, 4057-4062.[1]

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293) transiently or stably expressing a vasopressin receptor subtype.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail, ice-cold.[9]

-

Sucrose buffer: Lysis buffer containing 10% sucrose.[9]

-

Cell scrapers

-

Dounce homogenizer

-

High-speed centrifuge and tubes

-

BCA protein assay kit

Procedure:

-

Grow cells expressing the receptor of interest to confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[9]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold lysis buffer.

-

Repeat the centrifugation step (step 6).

-

Resuspend the final membrane pellet in sucrose buffer.[9]

-

Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.

Materials:

-

Membrane preparation from Protocol 1

-

Radioligand (e.g., [3H]-Arginine Vasopressin)

-

Unlabeled vasopressin (for non-specific binding determination)

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.[9]

-

Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range would be 0.1 to 20 nM.[9]

-

Set up the assay in a 96-well plate in duplicate or triplicate for each concentration.

-

For Total Binding wells, add:

-

50 µL of assay buffer

-

50 µL of the appropriate radioligand dilution

-

150 µL of the membrane preparation (typically 3-20 µg of protein)[9]

-

-

For Non-specific Binding (NSB) wells, add:

-

50 µL of a high concentration of unlabeled vasopressin (e.g., 1 µM)

-

50 µL of the appropriate radioligand dilution

-

150 µL of the membrane preparation

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters for 30 minutes at 50°C.[9]

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).

-

Use non-linear regression analysis (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.[9]

-

Protocol 3: Competition Radioligand Binding Assay for Vasopressin Dimers

This assay determines the binding affinity (Ki) of the unlabeled vasopressin dimers by measuring their ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Materials:

-

Same as for the Saturation Binding Assay

-

Unlabeled vasopressin dimers (parallel and antiparallel)

Procedure:

-

Thaw and prepare the membrane suspension as described in Protocol 2.

-

Prepare serial dilutions of the unlabeled vasopressin dimers in the assay buffer. A wide concentration range is recommended (e.g., 10^-12 M to 10^-5 M).

-

Set up the assay in a 96-well plate.

-

To each well, add:

-

50 µL of the competing vasopressin dimer dilution (or buffer for total binding)

-

50 µL of the radioligand at a fixed concentration (typically at or near its Kd value)

-

150 µL of the membrane preparation

-

-

Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled vasopressin monomer).

-

Incubate the plate, filter, and count the radioactivity as described in Protocol 2 (steps 6-10).

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the vasopressin dimer.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the dimer that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[9]

-

References

- 1. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. varsitytutors.com [varsitytutors.com]

- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

Application of Vasopressin Dimers in Cardiovascular Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin, a key hormone in cardiovascular regulation, exerts its effects through interactions with various receptors, primarily the V1a and V2 receptors. The dimerization of vasopressin presents a novel avenue for modulating its pharmacological properties, offering the potential for ligands with altered potency, selectivity, and duration of action. This document provides detailed application notes and protocols for the investigation of vasopressin dimers in cardiovascular research, drawing from established methodologies for vasopressin monomers and incorporating specific findings related to synthetic vasopressin dimers.

Dimerization of vasopressin can lead to molecules with unique cardiovascular profiles. For instance, lysine vasopressin dimers have been shown to induce a slower onset and more prolonged increase in blood pressure in rats and dogs compared to monomeric vasopressin[1]. This suggests that dimerization can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, a concept also observed with other peptide hormones like atrial natriuretic peptide[2][3]. The orientation of the dimer (parallel vs. antiparallel) can also influence its activity, as demonstrated by dVDAVP homodimers which can switch from antagonistic to agonistic activity at the V1a receptor depending on their conformation[2].

These unique characteristics make vasopressin dimers intriguing candidates for the development of novel therapeutics for cardiovascular diseases. The following sections provide summaries of their effects, relevant signaling pathways, and detailed experimental protocols to guide researchers in this emerging field.

Data Presentation: Cardiovascular Effects of Vasopressin Dimers

The following table summarizes the observed cardiovascular effects of vasopressin dimers from available literature. It is important to note that research in this specific area is ongoing, and the data is not as extensive as for vasopressin monomers.

| Dimer Type | Animal Model | Cardiovascular Effect | Key Findings | Reference |

| Lysine Vasopressin Dimer | Urethane-Dibenzyline-treated rat | Slow, prolonged increase in blood pressure | The pressor response was slower in onset and of a much longer duration compared to monomeric vasopressin and angiotensin II. | [1] |

| Lysine Vasopressin Dimer | Anesthetized dog | Long-lasting increase in blood pressure | Confirmed the prolonged pressor effect observed in rats. | [1] |

| Lysine Vasopressin Dimer | Anesthetized chicken | Prolonged decrease in blood pressure | Exhibited a species-specific hypotensive effect, in contrast to the pressor effect in mammals. | [1] |

| dVDAVP Homodimer (antiparallel) | In vitro (receptor binding/activity assays) | V1a receptor agonist | Dimer orientation influenced activity, with the antiparallel dimer showing agonistic properties at the V1a receptor, a switch from the monomer's antagonistic activity. | [2] |

Signaling Pathways

The cardiovascular effects of vasopressin and its dimers are primarily mediated by the V1a and V2 receptors, which belong to the G protein-coupled receptor (GPCR) family.

V1a Receptor Signaling in Vascular Smooth Muscle Cells

Activation of the V1a receptor on vascular smooth muscle cells is the primary mechanism for vasopressin-induced vasoconstriction. This signaling cascade is crucial for regulating blood pressure.

Caption: V1a receptor signaling pathway in vascular smooth muscle cells leading to vasoconstriction.

V1a Receptor Signaling in Cardiomyocytes

In cardiomyocytes, V1a receptor activation is linked to hypertrophic signaling pathways, leading to changes in cell size and protein synthesis.

Caption: V1a receptor-mediated hypertrophic signaling in cardiomyocytes.

Experimental Protocols

The following protocols are adapted from established methods for studying vasopressin and can be applied to the investigation of vasopressin dimers.

Protocol 1: In Vivo Blood Pressure and Heart Rate Measurement in Conscious Rats

This protocol is designed to assess the direct effects of vasopressin dimers on systemic hemodynamics.

Materials:

-

Male Wistar rats (250-300g)

-

Vasopressin dimer of interest

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Catheters (for arterial and venous cannulation)

-

Pressure transducer and data acquisition system

-

Infusion pump

Procedure:

-

Surgical Preparation (24-48 hours prior to experiment):

-

Anesthetize the rat using isoflurane.

-

Surgically implant a catheter into the femoral artery for blood pressure measurement and another into the femoral vein for drug administration.

-

Exteriorize the catheters at the back of the neck and protect them with a tethering system.

-

Allow the animal to recover for at least 24 hours to ensure clearance of the anesthetic and stabilization of physiological parameters.

-

-

Experimental Procedure:

-

On the day of the experiment, place the conscious, freely moving rat in a quiet, isolated cage.

-

Connect the arterial catheter to the pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

-

Prepare a solution of the vasopressin dimer in the vehicle at the desired concentration.

-

Administer the vasopressin dimer via the venous catheter as a bolus injection or a continuous infusion using the infusion pump. A range of doses should be tested to establish a dose-response relationship.

-

Continuously record MAP and HR throughout the administration period and for at least 60 minutes post-administration to capture the full duration of the effect.

-

A control group of animals should receive the vehicle alone.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from the baseline for each animal at various time points.

-

Compare the responses between the vasopressin dimer-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

-

Plot dose-response curves to determine the potency (EC50) of the vasopressin dimer.

-

Caption: Workflow for in vivo blood pressure and heart rate measurement.

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay

This protocol is used to determine the direct hypertrophic effects of vasopressin dimers on isolated cardiomyocytes.

Materials:

-

Neonatal rat or mouse ventricular myocytes

-

Cell culture medium (e.g., DMEM supplemented with FBS)

-

Vasopressin dimer of interest

-

Vehicle (e.g., sterile saline)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescent phalloidin (for staining F-actin)

-

DAPI (for staining nuclei)

-

Fluorescence microscope with image analysis software

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents for RT-qPCR to measure hypertrophic markers (e.g., ANP, BNP)

Procedure:

-

Cell Culture and Treatment:

-

Isolate ventricular myocytes from neonatal rats or mice and plate them on collagen-coated culture dishes.

-

Allow the cells to attach and begin spontaneous beating (typically 24-48 hours).

-

Replace the medium with serum-free medium for 24 hours to induce quiescence.

-

Treat the cardiomyocytes with various concentrations of the vasopressin dimer or vehicle for 24-48 hours.

-

-

Assessment of Cell Size:

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with fluorescent phalloidin to visualize the actin cytoskeleton and DAPI to visualize the nuclei.

-

Capture images using a fluorescence microscope.

-

Use image analysis software to measure the surface area of at least 100 randomly selected cells per treatment group.

-

-

Quantification of Protein Synthesis:

-

After treatment, lyse the cells and determine the total protein content using a BCA assay.

-

Normalize the protein content to the cell number (can be estimated by counting nuclei from the imaging experiment).

-

-

Analysis of Hypertrophic Gene Expression:

-

After treatment, isolate total RNA from the cells.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Compare the cell surface area, protein content, and gene expression levels between the vasopressin dimer-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Caption: Workflow for in vitro cardiomyocyte hypertrophy assay.

Conclusion

The study of vasopressin dimers is a promising frontier in cardiovascular pharmacology. Their unique pharmacokinetic and pharmacodynamic profiles, distinct from their monomeric counterparts, suggest the potential for developing novel therapeutic agents with improved properties. The protocols and data presented here provide a foundational framework for researchers to explore the cardiovascular effects of these intriguing molecules. Further investigation is warranted to fully elucidate their mechanisms of action and therapeutic potential in various cardiovascular diseases.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05501H [pubs.rsc.org]

- 3. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Vasopressin and its Dimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasopressin, a nonapeptide hormone, plays a critical role in regulating water reabsorption, blood pressure, and social behavior.[1][2][3] During its synthesis, purification, and storage, vasopressin can form aggregates, including dimers, which may impact its biological activity and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and characterization of vasopressin and its related impurities, including dimeric forms.[4][5][6] This application note provides a detailed protocol for the analysis of vasopressin dimers using reverse-phase HPLC (RP-HPLC), along with an overview of the vasopressin signaling pathway.

Vasopressin Signaling Pathway